molecular formula C25H20ClNO5 B2468423 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide CAS No. 923677-17-2

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide

Cat. No.: B2468423
CAS No.: 923677-17-2
M. Wt: 449.89
InChI Key: FZMDOAACHRCGON-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of chlorobenzoyl and dimethoxybenzamide groups adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5/c1-14-19-13-18(27-25(29)16-6-10-21(30-2)22(12-16)31-3)9-11-20(19)32-24(14)23(28)15-4-7-17(26)8-5-15/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMDOAACHRCGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation reaction, where the benzofuran core is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Properties

In Vitro Studies : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cells through various biochemical pathways. For instance, studies using the MTT assay showed that derivatives of this compound had lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth.

Mechanism of Action : Molecular docking studies suggest that N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide interacts with key signaling pathways involved in cancer progression, such as the extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) pathways. This interaction may lead to the inhibition of tumor growth and the induction of apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Activities

The benzofuran moiety present in this compound is associated with anti-inflammatory and antioxidant activities. Preliminary studies suggest that it may modulate inflammatory responses and oxidative stress at the cellular level, making it a candidate for further research in inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry explored various substituted benzofuran derivatives, including this compound. The results indicated that halogen substitutions enhanced anticancer activity compared to non-halogenated counterparts. The study concluded that this compound could serve as a lead for further development in cancer therapy.

Study 2: In Vivo Studies

In vivo studies have shown promising results where administration of this compound led to reduced tumor sizes compared to control groups. These findings support the need for further pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Purification techniques such as crystallization or chromatography are often employed to isolate the final product.

Interaction studies focus on its binding affinity to biological targets involved in cancer pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
  • **N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide

Uniqueness

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a chlorobenzoyl substituent and a dimethoxybenzamide moiety. Its molecular formula is C25H20ClNO5C_{25}H_{20}ClNO_{5} with a molecular weight of approximately 449.9 g/mol .

PropertyValue
Molecular FormulaC25H20ClNO5
Molecular Weight449.9 g/mol
IUPAC NameThis compound
CAS Number923677-17-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving suitable precursors like 2-hydroxyacetophenone.
  • Introduction of the Chlorobenzoyl Group : This is accomplished via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
  • Attachment of the Dimethoxybenzamide Moiety : The final step involves coupling the benzofuran derivative with dimethoxybenzoyl chloride in the presence of a base .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) .

  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may interfere with cellular division and promote programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as 10 µM over 48 hours .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to an increase in the percentage of cells in the G2/M phase compared to control groups, indicating effective cell cycle arrest .

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